molecular formula C11H10BNO2 B176885 (4-(Pyridin-2-yl)phenyl)boronic acid CAS No. 170230-27-0

(4-(Pyridin-2-yl)phenyl)boronic acid

Cat. No. B176885
M. Wt: 199.02 g/mol
InChI Key: BANFGGCAQWUIAJ-UHFFFAOYSA-N
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Description

“(4-(Pyridin-2-yl)phenyl)boronic acid” is a chemical compound with the CAS Number: 170230-27-0 . It has a molecular weight of 199.02 and its molecular formula is C11H10BNO2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

“(4-(Pyridin-2-yl)phenyl)boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

  • Pharmaceutical Research

    • This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
    • The methods of application involved the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
    • The results showed that some compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
  • Chemical Synthesis

    • “(4-(Pyridin-2-yl)phenyl)boronic acid” is used in Palladium-catalyzed Suzuki-Miyaura coupling reactions .
    • The method of application involves using this compound as a reagent in ligand-free palladium-catalyzed Suzuki coupling reaction under microwave irradiation .
    • The outcomes of these reactions were not specified in the source .
  • Organic Synthesis : Boronic acids are used as powerful reagents in the synthesis of complex organic molecules .
  • Material Science : They can be used in the creation of boron-containing polymers and covalent organic frameworks .
  • Medicinal Chemistry : Boronic acids are used in the design of proteasome inhibitors, which have applications in cancer therapy .
  • Organic Synthesis : Boronic acids are used as powerful reagents in the synthesis of complex organic molecules .
  • Material Science : They can be used in the creation of boron-containing polymers and covalent organic frameworks .
  • Medicinal Chemistry : Boronic acids are used in the design of proteasome inhibitors, which have applications in cancer therapy .

Safety And Hazards

The safety information for “(4-(Pyridin-2-yl)phenyl)boronic acid” indicates that it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

(4-pyridin-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANFGGCAQWUIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597066
Record name [4-(Pyridin-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyridin-2-yl)phenyl)boronic acid

CAS RN

170230-27-0
Record name B-[4-(2-Pyridinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170230-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Pyridin-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6M in hexane, 2.67 ml) was added to dry ether (16 ml) at -78° C. under argon. A solution of 2-(4-bromophenyl)pyridine (D76, 1.0 g) in dry ether (20 ml) was added dropwise over 5 minutes and allowed to warm to -20° C. for approximately 2 minutes to give a deep red solution. After recooling to -78° C., triisopropylborate (1.18 ml) was added, stirred 30 minutes, warned to ambient temperature to give a yellow cloudy mixture. Water (4.2 ml) and 0.5 MNaOH (4.2 ml) were added with vigorous stirring and the mixture separated. The ether layer was extracted with 0.5M NaOH (2.8 ml) and the combined aqueous extracts were extracted with ether (2×30 ml). The aqueous layer was acidified to pH6 with dilute hydrochloric acid to give the title compound as a beige solid, (0.15 g, 18%).
Quantity
2.67 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.18 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Four
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HN Kagalwala, L Bueno, H Wanniarachchi… - Analysis & …, 2023 - Wiley Online Library
Next generation chemiluminescent iridium 1,2‐dioxetane complexes have been developed which consist of the Schaap's 1,2‐dioxetane scaffold directly attached to the metal center. …
D Zhang, Y Guo, L Xiao, S Pu - Journal of Organometallic Chemistry, 2020 - Elsevier
A red-emitting cyclometalated Ir(III) complex-based phosphorescent probe 1 was designed and synthesized to selectively and sensitively detect thiophenol in 90% DMSO/PBS (0.01 M, …
Number of citations: 2 www.sciencedirect.com
X Xu, H Guo, J Zhao, B Liu, X Yang, G Zhou… - Chemistry of …, 2016 - ACS Publications
A cyclometalating ligand containing a 9-phenyl-9-phosphafluorene oxide (PhFlPO) moiety has been synthesized and used to construct asymmetric tris-heteroleptic cyclometalating Ir III …
Number of citations: 54 pubs.acs.org

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